Home > Products > Screening Compounds P132132 > 4-Fluoro Bupropion
4-Fluoro Bupropion - 1076198-12-3

4-Fluoro Bupropion

Catalog Number: EVT-396266
CAS Number: 1076198-12-3
Molecular Formula: C13H18FNO
Molecular Weight: 223.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound "2-(Tert-butylamino)-1-(4-fluorophenyl)propan-1-one" is a molecule of interest in various fields of research due to the presence of a fluorine atom, which can significantly alter the biological and chemical properties of pharmaceuticals and other compounds. Fluorine atoms are known to enhance the binding affinity of drugs to their targets, increase lipophilicity, and improve metabolic stability125. The tert-butylamino group is also a common moiety in drug design, often contributing to the selectivity and potency of adrenergic agents2.

Molecular Structure Analysis

While specific structural data is not available in the provided literature, similar compounds often exhibit conformational flexibility around the single bonds within the propanone chain. []

Applications in Various Fields

Drug Discovery and Development

In drug discovery, fluorinated compounds are highly valued for their unique properties. The introduction of fluorine into molecules can significantly affect the pharmacokinetic and pharmacodynamic profiles of drugs. For example, the fluorine substitution in beta-adrenergic agonists has been shown to modulate their activity, with the 2-fluoro analogue demonstrating a higher affinity for beta1-adrenergic receptors2. Similarly, compounds with tert-butyl and fluorophenyl groups have been evaluated for their antimycobacterial activities, with some showing promising results against Mycobacterium tuberculosis4.

Synthesis of Biologically Active Compounds

The synthesis of biologically active compounds often involves intermediates that contain tert-butylamino and fluorophenyl groups. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate is an important intermediate in the synthesis of omisertinib, a medication used in cancer treatment3. The process of synthesizing such intermediates can involve multiple steps, including acylation, nucleophilic substitution, and reduction, with the fluorine atom playing a crucial role in the reactivity of the molecule3.

Fluorination Agents

The development of fluorinating agents is another area where compounds like "2-(Tert-butylamino)-1-(4-fluorophenyl)propan-1-one" could be relevant. For example, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride has been discovered as a deoxofluorinating agent with high thermal stability and resistance to hydrolysis, capable of converting various functional groups to their fluorinated counterparts1. Such agents are essential for introducing fluorine atoms into target molecules, thereby enhancing their properties for further applications1.

Antimalarial Research

Fluorinated analogues of existing antimalarial drugs have been synthesized to improve their efficacy and safety profiles. For instance, 4'-fluoro-N-tert-butylamodiaquine was identified as a potential back-up compound for N-tert-butyl isoquine due to its potent antimalarial activity and acceptable safety profile5. The introduction of fluorine into the structure of amodiaquine analogues has been a strategic approach to mitigate toxicity while retaining or enhancing antimalarial potency5.

Material Science and Chemistry

In material science and chemistry, the synthesis and characterization of novel compounds with tert-butyl and fluorophenyl groups can lead to materials with unique properties. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized, with its structure confirmed by X-ray diffraction studies7. Such compounds can have applications ranging from the development of new polymers to the creation of advanced materials with specific electronic or mechanical properties7.

1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one (N-Methyl-Clephedrone, 4-CDC)

  • Compound Description: This compound is a synthetic cathinone, often appearing as a new psychoactive substance (NPS) on the drug market. It exhibits structural similarities to other cathinones, suggesting comparable psychoactive properties. []
  • Relevance: Both 1-(4-chlorophenyl)-2-(dimethylamino)propan-1-one and 2-(tert-butylamino)-1-(4-fluorophenyl)propan-1-one belong to the cathinone class, characterized by a phenyl group linked to a propan-1-one chain with an amino group substitution on the second carbon. They differ in the specific substitutions on the phenyl ring (chlorine vs. fluorine) and the amino group (dimethylamino vs. tert-butylamino). []

2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-one

  • Compound Description: This compound was investigated for its molecular interactions with sodium chloride (NaCl) in an aqueous solution. Researchers analyzed its density, viscosity, and other physicochemical properties to understand its behavior and potential applications. []
  • Relevance: This compound shares a nearly identical structure with 2-(tert-butylamino)-1-(4-fluorophenyl)propan-1-one. Both possess a tert-butylamino group and a propan-1-one chain attached to a substituted phenyl ring. The only difference lies in the position and type of halogen substituent on the phenyl ring (3-chloro vs. 4-fluoro). []

1-(1,3-Benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one (tBuONE, Tertylone, MDPT)

  • Compound Description: Identified as another new psychoactive substance (NPS), this synthetic cathinone possesses a benzodioxole ring system linked to the core cathinone structure. Like other NPS cathinones, its emergence highlights the constantly evolving drug landscape. []
  • Relevance: This compound and 2-(tert-butylamino)-1-(4-fluorophenyl)propan-1-one fall within the synthetic cathinone category. Both share the tert-butylamino group and propan-1-one chain, but differ in their aromatic ring systems (benzodioxole vs. fluorophenyl). []

1-(4-Fluorophenyl)propan-2-amine (4-FA)

  • Compound Description: This compound, frequently encountered as a new psychoactive substance (NPS), has been identified as an adulterant in controlled drugs like MDMA. This highlights the potential health risks associated with the unintentional consumption of 4-FA due to its presence in counterfeit drugs. []

(±)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one (Bupropion)

  • Compound Description: This compound, known as bupropion, is a pharmaceutical used as an atypical antidepressant and a smoking cessation aid. Its mechanism involves inhibiting the reuptake of norepinephrine and dopamine, impacting neurotransmitter levels in the brain. []
  • Relevance: This compound exhibits significant structural similarities to 2-(tert-butylamino)-1-(4-fluorophenyl)propan-1-one. Both share the tert-butylamino group and a propan-1-one chain attached to a substituted phenyl ring. The difference lies in the position and type of halogen on the phenyl ring (3-chloro vs. 4-fluoro). []
Source and Classification

4-Fluoro Bupropion is classified as an antidepressant and is primarily recognized as a norepinephrine-dopamine reuptake inhibitor. It is structurally related to bupropion, which is used to treat major depressive disorder and seasonal affective disorder. The presence of the fluorine atom at the para position on the phenyl ring differentiates it from its parent compound, potentially altering its pharmacological profile and enhancing its efficacy or safety profile in clinical applications .

Synthesis Analysis

The synthesis of 4-Fluoro Bupropion typically involves several steps:

  1. Starting Material: The synthesis begins with m-chloropropiophenone as a key starting material.
  2. Bromination: Bromination of the starting material occurs to introduce bromine at the appropriate position.
  3. N-Alkylation: The resulting compound is treated with tert-butylamine under reflux conditions to yield bupropion.
  4. Fluorination: A fluorination step introduces the fluorine atom at the para position of the aromatic ring.

For example, one method involves refluxing m-chloropropiophenone with bromine and tert-butylamine in an organic solvent such as dichloromethane or acetone. The reaction conditions typically include temperatures ranging from 60°C to 120°C, depending on the specific step being conducted .

Chemical Reactions Analysis

4-Fluoro Bupropion undergoes various chemical reactions typical of aromatic compounds and amines:

  • Nucleophilic Substitution: The fluorine atom can participate in nucleophilic substitution reactions under certain conditions.
  • Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
  • Dealkylation: Under strong acidic or basic conditions, dealkylation may occur, leading to the formation of different analogs.

These reactions are essential for exploring modifications that could enhance therapeutic efficacy or reduce side effects .

Mechanism of Action

The mechanism of action for 4-Fluoro Bupropion involves inhibition of the reuptake of norepinephrine and dopamine in the central nervous system. By blocking these transporters, the compound increases the availability of these neurotransmitters in synaptic clefts, which is believed to contribute to its antidepressant effects.

Research indicates that structural modifications like fluorination can affect binding affinity at neurotransmitter transporters. Specifically, studies have shown that 4-Fluoro Bupropion maintains significant activity at dopamine transporters while potentially exhibiting reduced side effects compared to bupropion .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro Bupropion include:

  • Molecular Weight: Approximately 201.66 g/mol.
  • Melting Point: Not extensively documented but expected to be similar to bupropion's melting point range.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water.
  • Stability: Generally stable under normal laboratory conditions but sensitive to light and moisture.

These properties are critical for formulation development in pharmaceutical applications .

Applications

4-Fluoro Bupropion has potential applications in various fields:

  • Pharmaceutical Development: As an antidepressant with potentially improved safety profiles compared to existing medications.
  • Research Tool: Useful in studies investigating neurotransmitter systems due to its selective action on norepinephrine and dopamine transporters.
  • Analytical Chemistry: Can serve as a standard reference compound in analytical methods assessing similar structural analogs.
Introduction to 4-Fluoro Bupropion

Chemical Identity and Structural Characterization

4-Fluoro Bupropion is systematically identified as (±)-1-(3-fluorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone. Its chemical structure features a propiophenone backbone substituted with a fluorine atom at the para position (relative to the carbonyl group, equivalent to the meta position relative to the alkyl chain attachment) on the phenyl ring and a tert-butylamino group on the beta-carbon of the ketone side chain [1] [4].

Table 1: Fundamental Chemical Descriptors of 4-Fluoro Bupropion

PropertyValue
CAS Registry Number1076198-12-3
Molecular FormulaC₁₃H₁₈FNO
Molecular Weight223.29 g/mol
IUPAC Name(±)-1-(3-fluorophenyl)-2-[(1,1-dimethylethyl)amino]propan-1-one
Key Structural Featurespara-Fluoro phenyl ring; tert-Butylamino group; Propiophenone core

The fluorine atom, being smaller and more electronegative than chlorine, reduces steric bulk and alters the electron density of the aromatic ring. This modification impacts the molecule's dipole moment, lipophilicity (LogP), and its binding interactions with biological targets, particularly neurotransmitter transporters. Unlike bupropion (C₁₃H₁₈ClNO, MW 239.74 g/mol), the fluorine substitution decreases molecular weight and likely enhances metabolic stability due to the strength of the carbon-fluorine bond, potentially influencing its pharmacokinetic behavior compared to the parent compound [1] [4] [9].

Historical Development and Discovery

The development of 4-Fluoro Bupropion stems directly from structure-activity relationship (SAR) investigations focused on bupropion (initially synthesized by Nariman Mehta at Burroughs Wellcome in 1969 and approved in 1985) [2] [9]. Bupropion's initial clinical use was hampered by seizure risk linked to high doses of the immediate-release formulation, leading to temporary withdrawal and subsequent reintroduction with modified dosing and the development of sustained-release (1996) and extended-release (2003) formulations [9].

Driven by the need to understand the pharmacophore of bupropion and to develop improved agents with potentially better efficacy, safety, or selectivity profiles, medicinal chemists systematically explored structural variations. The synthesis and evaluation of halogen-substituted analogues, including the 4-fluoro derivative (CAS 1076198-12-3), emerged as a key strategy within this analogue development effort. Its primary documented use is as a specialized reference standard in pharmacological and metabolic research, particularly in studies aiming to dissect the role of specific structural elements in transporter inhibition versus substrate-induced release mechanisms [1] [4]. Unlike bupropion itself, which underwent extensive clinical development, 4-Fluoro Bupropion remains a preclinical research tool. Its discovery timeline within the broader bupropion analogue development landscape places it in the late 20th or early 21st century, coinciding with advanced SAR studies utilizing modern synthetic and screening techniques.

Position Within the Bupropion Analogues Landscape

4-Fluoro Bupropion occupies a distinct niche within the spectrum of bupropion structural analogues, characterized primarily by targeted modifications to the aryl ring substituent. Systematic deconstruction and modification studies of bupropion have revealed critical insights into how specific structural elements dictate pharmacological function – primarily whether a compound acts as a monoamine reuptake inhibitor or a substrate-type releaser [4].

Table 2: Structural and Functional Comparison of Key Bupropion Analogues

CompoundAryl SubstituentAmino GroupPrimary Pharmacological ActionKey Transporter Effects
Bupropion3-Chlorotert-ButylNorepinephrine-Dopamine Reuptake Inhibitor (NDRI)DAT Uptake Inhibitor (IC₅₀ = 305 nM); Weak NET inhibitor
4-Fluoro Bupropion3-Fluorotert-ButylPresumed NDRI (Based on structural conservation)Predicted: DAT/NET uptake inhibition; Likely similar to Bupropion
CathinoneNone (Unsubstituted)MethylSubstrate-Type ReleaserDAT/NET Releaser (EC₅₀ ~20-30 nM)
Des-Chlorobupropion (4)None (Unsubstituted)tert-ButylWeak NDRIDAT Uptake Inhibitor (IC₅₀ = 1308 nM); Weak/No NET inhibition
N-Methyl Bupropion (6)3-ChloroMethylSubstrate-Type ReleaserPotent DAT/NET Releaser (EC₅₀ ~30-40 nM)
Primary Amine (7)3-ChloroHydrogen (NH₂)Substrate-Type ReleaserDAT/NET Releaser (EC₅₀ ~60-105 nM)

The defining structural feature of 4-Fluoro Bupropion is the conservation of the bulky tert-butylamino group coupled with the replacement of chlorine with fluorine at the meta position of the phenyl ring. Crucially, research on deconstructed analogues has demonstrated that the tert-butyl group is a major determinant for uptake inhibition (blocking transporter function) rather than substrate-type release. Smaller amine substituents (e.g., methyl in compound 6 or hydrogen in compound 7) convert the molecule into potent releasers, similar to cathinone [4].

Therefore, 4-Fluoro Bupropion, retaining the tert-butylamino moiety, is predicted to function primarily as a dopamine and norepinephrine reuptake inhibitor (NDRI), akin to bupropion itself. The meta-fluoro substituent likely preserves the overall molecular geometry and electronic properties necessary for binding to the dopamine transporter (DAT) and norepinephrine transporter (NET), though potentially with altered affinity or selectivity compared to the chloro analogue. This modification places it within the category of bupropion analogues designed to probe the impact of halogen identity on transporter affinity, selectivity, metabolic stability, and functional activity (pure uptake inhibition vs. potential partial release properties) [4].

Table 3: Predicted Pharmacological Profile of 4-Fluoro Bupropion Based on Structural Analogy

PropertyPrediction for 4-Fluoro BupropionBasis for Prediction
MechanismNorepinephrine-Dopamine Reuptake Inhibitor (NDRI)Conservation of bulky tert-butylamino group
Transporter TargetDAT > NETStructural similarity to Bupropion; Fluorine size/electronics
Release ActivityMinimal or NoneBulky amine group prevents substrate-type transport
Metabolic StabilityPotentially IncreasedStrength of C-F bond vs. C-Cl bond; Resistance to oxidative/dehalogenation pathways
SERT InteractionNegligibleConsistent with Bupropion's profile

The exploration of 4-Fluoro Bupropion underscores a fundamental principle in the SAR of bupropion analogues: modifications to the aryl ring halogen can fine-tune physicochemical properties and transporter interactions, but the nature of the amino group (bulky tertiary vs. smaller primary/secondary) is the dominant factor governing the mechanistic class (inhibitor vs. releaser). Its study contributes to understanding how halogenation patterns influence target engagement within this pharmacologically significant class of aminoketones [4] [3].

Properties

CAS Number

1076198-12-3

Product Name

4-Fluoro Bupropion

IUPAC Name

2-(tert-butylamino)-1-(4-fluorophenyl)propan-1-one

Molecular Formula

C13H18FNO

Molecular Weight

223.29 g/mol

InChI

InChI=1S/C13H18FNO/c1-9(15-13(2,3)4)12(16)10-5-7-11(14)8-6-10/h5-9,15H,1-4H3

InChI Key

YTBHJXDTSQSFCF-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=C(C=C1)F)NC(C)(C)C

Synonyms

p-Fluoro-α-tert-butylaminopropiophenone; 2-[(1,1-Dimethylethyl)amino]-1-(4-fluorophenyl)-1-propanone;

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)F)NC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.